molecular formula C6H9N3 B2411578 N-Methyl-5-pyrimidinemethanamine CAS No. 497818-07-2

N-Methyl-5-pyrimidinemethanamine

Cat. No.: B2411578
CAS No.: 497818-07-2
M. Wt: 123.159
InChI Key: XOXVBDCJZLBOAF-UHFFFAOYSA-N
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Description

N-Methyl-5-pyrimidinemethanamine is a chemical building block featuring a pyrimidine heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. The pyrimidine ring is an electron-rich aromatic system and a fundamental component of nucleic acids, making its derivatives key intermediates in the development of novel bioactive molecules . Pyrimidine-based compounds are extensively investigated for their wide range of pharmacological properties, including serving as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, as well as treatments for neurological disorders and diabetes . The structural motif of a substituted pyrimidine, such as this compound, is commonly utilized in the synthesis of more complex molecules targeting various enzymes and receptors . As a versatile synthon, this compound is valuable for research applications in hit-to-lead optimization campaigns and for exploring structure-activity relationships (SAR) in pharmaceutical development.

Properties

IUPAC Name

N-methyl-1-pyrimidin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-7-2-6-3-8-5-9-4-6/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXVBDCJZLBOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Methyl 5 Pyrimidinemethanamine and Its Analogs

Conventional Synthetic Approaches to N-Methyl-5-pyrimidinemethanamine

Conventional methods for the synthesis of this compound typically involve multi-step sequences that rely on the construction of the pyrimidine (B1678525) core followed by the introduction or modification of the N-methylaminomethyl side chain at the 5-position.

Multi-Step Synthesis Pathways and Intermediate Derivatization

A common and logical synthetic route to this compound involves the initial preparation of a key intermediate, such as pyrimidine-5-carbaldehyde (B119791) or a 5-(halomethyl)pyrimidine, which is then further functionalized.

One plausible pathway commences with the synthesis of the pyrimidine ring itself. While various methods exist for pyrimidine ring formation, a widely used approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. Following the formation of the pyrimidine core, the focus shifts to introducing the required C1-N side chain at the 5-position.

A key intermediate in many synthetic routes is pyrimidine-5-carbaldehyde . This aldehyde can be synthesized through various methods, though some starting materials like 5-pyrimidine formaldehyde (B43269) can be expensive and difficult to obtain. patsnap.com Once obtained, pyrimidine-5-carbaldehyde can undergo reductive amination with methylamine (B109427). This reaction typically involves the formation of an imine intermediate by reacting the aldehyde with methylamine, followed by reduction to the secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. nih.gov

Scheme 1: Reductive Amination Pathway
Generated code

An alternative and often more direct approach utilizes a 5-(halomethyl)pyrimidine intermediate, such as 5-(chloromethyl)pyrimidine (B28068) or 5-(bromomethyl)pyrimidine. These halogenated intermediates are reactive towards nucleophilic substitution. The reaction of 5-(chloromethyl)pyrimidine with methylamine (CH₃NH₂) in a suitable solvent, often a polar aprotic solvent, leads to the direct formation of this compound via an SN2 or SNAr mechanism. This method exploits the reactivity of the chloromethyl group towards nucleophilic attack by the amine.

Scheme 2: Nucleophilic Substitution Pathway
Generated code

The synthesis of the 5-(halomethyl)pyrimidine intermediate itself can be achieved from a corresponding 5-methylpyrimidine (B16526) derivative through radical halogenation. For instance, 5-methylpyrimidine can be brominated using N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride to yield 5-(bromomethyl)pyrimidine. patsnap.com The 5-methylpyrimidine can be synthesized from readily available starting materials like 3-ethoxy-2-methylacrolein. patsnap.com

The table below summarizes the key intermediates and reaction types involved in these conventional synthetic pathways.

IntermediateReagent(s)Reaction TypeProductReference(s)
Pyrimidine-5-carbaldehydeMethylamine, Reducing Agent (e.g., NaBH₄)Reductive AminationThis compound nih.gov
5-(Chloromethyl)pyrimidineMethylamineNucleophilic SubstitutionThis compound
5-MethylpyrimidineN-Bromosuccinimide (NBS)Radical Bromination5-(Bromomethyl)pyrimidine patsnap.com
3-Amino-2-methylacroleinFormamideCyclization5-Methylpyrimidine patsnap.com

This table presents plausible reaction steps based on established chemical principles and related syntheses.

Strategic Functional Group Protection and Deprotection in Synthesis

In multi-step syntheses, particularly when dealing with molecules containing multiple reactive sites, the strategic use of protecting groups is crucial to ensure selectivity and prevent unwanted side reactions. While simple syntheses of this compound might not always necessitate protecting groups, more complex syntheses of its analogs or alternative pathways could benefit from their application.

The amino group of a primary amine is nucleophilic and can react with various electrophiles. simsonpharma.com If a synthetic route involves intermediates with other functional groups that need to react selectively, the primary amine (or the secondary amine product) might require temporary protection.

Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), or sulfonamides like p-toluenesulfonyl (Tosyl). rsc.org The choice of protecting group depends on its stability under the subsequent reaction conditions and the ease of its removal.

For instance, if one were to synthesize a derivative of this compound with a reactive substituent on the pyrimidine ring, the secondary amine of the target molecule might be protected during the modification of the ring.

Protecting GroupIntroduction ReagentDeprotection ConditionKey FeatureReference(s)
Boc (tert-Butyloxycarbonyl)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Acidic conditions (e.g., TFA)Stable to base and nucleophiles biointerfaceresearch.com
Cbz (Benzyloxycarbonyl)Benzyl chloroformateCatalytic HydrogenationStable to acidic and basic conditions bldpharm.com
Tosyl (p-Toluenesulfonyl)p-Toluenesulfonyl chlorideStrong reducing agents or strong acidVery stable, but harsh removal rsc.org

This table provides examples of common amine protecting groups and their general characteristics.

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards developing more efficient, selective, and environmentally friendly synthetic methods. For the synthesis of this compound and its analogs, this has led to the exploration of continuous flow techniques and advanced catalytic approaches.

Continuous Flow Synthesis Techniques for Enhanced Efficiency and Selectivity

Continuous flow chemistry offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. researchgate.net This technology is particularly well-suited for reactions that are fast, exothermic, or involve hazardous reagents.

While a specific continuous flow synthesis for this compound is not extensively documented, the synthesis of its key precursor, 5-(aminomethyl)-2-methylpyrimidin-4-amine, has been successfully demonstrated in a continuous flow setup. researchgate.netnih.gov This process involved the hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) in a packed-bed reactor. researchgate.net

The principles of this continuous flow hydrogenation could logically be extended to the reductive amination of pyrimidine-5-carbaldehyde with methylamine. A continuous flow system could precisely control the stoichiometry of the reactants and the reaction temperature, potentially leading to higher selectivity and yield of the desired secondary amine while minimizing over-alkylation to the tertiary amine. The use of packed-bed reactors with heterogeneous catalysts simplifies catalyst separation and reuse, further enhancing the sustainability of the process. lookchem.com

Catalytic Approaches in this compound Formation

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under milder conditions. The formation of this compound can be significantly enhanced through various catalytic methods, particularly for the N-methylation step.

A highly attractive and sustainable method for N-methylation is the use of methanol (B129727) as a C1 source in a "borrowing hydrogen" or "hydrogen auto-transfer" reaction. simsonpharma.comorganic-chemistry.org In this process, a catalyst, typically a transition metal complex of ruthenium, iridium, or platinum, temporarily "borrows" hydrogen from methanol to form a metal-hydride species and formaldehyde in situ. simsonpharma.comorganic-chemistry.org The formaldehyde then reacts with a primary amine (in this case, 5-(aminomethyl)pyrimidine) to form an imine, which is subsequently reduced by the metal-hydride catalyst to yield the N-methylated secondary amine, regenerating the catalyst in the process. This method is atom-economical, with water being the only byproduct. simsonpharma.com

Various heterogeneous catalysts, such as platinum on carbon (Pt/C) and nickel-based catalysts, have also been shown to be effective for the selective N-methylation of amines using methanol. biointerfaceresearch.comorganic-chemistry.org These heterogeneous systems offer the advantage of easy separation and recycling.

Catalyst SystemMethylating AgentReaction TypeKey AdvantagesReference(s)
Ruthenium complexes (e.g., (DPEPhos)RuCl₂PPh₃)MethanolBorrowing HydrogenHigh efficiency, mild conditions, atom-economical simsonpharma.com
Iridium complexesMethanolBorrowing HydrogenHigh yields, environmentally benign
Platinum on Carbon (Pt/C)MethanolHeterogeneous CatalysisReusable catalyst, applicable to various amines organic-chemistry.org
Nickel/ZnAlOₓMethanolHeterogeneous CatalysisCost-effective metal, good yields biointerfaceresearch.com

This table summarizes various catalytic systems for the N-methylation of amines.

Targeted Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships and developing compounds with specific properties. These modifications can be introduced at various positions on the pyrimidine ring or on the N-methylaminomethyl side chain.

For instance, substituted pyrimidine-5-carbaldehydes or 5-(halomethyl)pyrimidines can be used as starting materials to introduce various functional groups onto the pyrimidine ring. bldpharm.com Subsequent reaction with methylamine would then yield the corresponding this compound analogs.

Furthermore, the secondary amine of this compound itself can serve as a point for further derivatization. For example, it can be acylated to form amides or undergo further alkylation to produce tertiary amines, although controlling the selectivity of the second alkylation can be challenging.

The synthesis of 5-hydroxymethylpyrimidines and their subsequent conversion to other derivatives provides another avenue for creating analogs. bldpharm.com These alcohol intermediates can be oxidized to aldehydes or converted to halides for further functionalization.

The development of novel pyrimidine-sulfonamide derivatives and other substituted pyrimidines highlights the broad scope for creating a diverse library of this compound analogs for various research applications. bldpharm.com

Reductive Amination Protocols for N-Alkylation

Reductive amination is a versatile and widely employed method for the synthesis of amines, including the N-alkylation of pyrimidine methanamines. This process typically involves the reaction of a carbonyl compound, in this case, a pyrimidine-5-carboxaldehyde, with an amine such as methylamine to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine, this compound.

The choice of reducing agent is critical to the success of the reaction, with various hydrides being suitable. A stepwise procedure, where the imine is formed in a solvent like methanol followed by reduction with sodium borohydride (NaBH₄), is often employed to manage reactions where dialkylation could be a competing process. organic-chemistry.org For a more direct approach, a mixture of the aldehyde and amine can be treated with a reducing agent in a single step.

Recent advancements have focused on the development of more efficient and environmentally benign catalysts. For instance, iron-catalyzed reductive amination of ketones and aldehydes with ammonia (B1221849) has demonstrated a broad substrate scope and good functional group tolerance. sci-hub.se Similarly, cobalt-based catalysts have been shown to be effective for the reductive amination of aromatic aldehydes under relatively mild conditions. researchgate.netresearchgate.net While specific examples detailing the synthesis of this compound using these newer catalysts are not abundant in the literature, the general applicability of these methods to aromatic aldehydes suggests their potential utility.

Table 1: Selected Catalysts for Reductive Amination

Catalyst SystemSubstratesAmine SourceKey Features
Iron-based catalystKetones, AldehydesAmmoniaBroad scope, good functional group tolerance. sci-hub.se
Cobalt-containing compositesAromatic Aldehydesn-butylamine, benzylamineHigh yields at elevated pressure and temperature. researchgate.net
Rh/Pt bimetallic nanoparticlesAnilines, NitroarenesAlkylaminesReductive cross-amination under mild conditions. organic-chemistry.org
Pd/C with triethylsilaneAldehydes, KetonesVarious aminesOccurs in nanomicelles in water. organic-chemistry.org

Nucleophilic Substitution Reactions for Pyrimidine Ring Functionalization

The functionalization of a pre-formed pyrimidine ring through nucleophilic substitution is a cornerstone of pyrimidine chemistry. The electron-deficient nature of the pyrimidine ring facilitates the displacement of leaving groups at the C2, C4, and C6 positions. To synthesize this compound, a common strategy involves the reaction of a 5-(halomethyl)pyrimidine with methylamine. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbon of the halomethyl group and displacing the halide ion.

A closely related reaction demonstrating this principle is the treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with dimethylamine (B145610), which results in the straightforward substitution of the chlorine atom to yield the corresponding 4-dimethylamino derivative. rsc.org This highlights the lability of halogens on the pyrimidine ring towards nucleophilic attack by amines. In some cases, other groups can also be displaced. For example, the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has been shown to be displaced by cyanide ions. rsc.org

The synthesis of pyrimidine derivatives through nucleophilic substitution is a versatile method, allowing for the introduction of a wide array of functional groups onto the pyrimidine core.

Multi-Component Coupling Reactions for Pyrimidine Core Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyrimidines in a single step from three or more starting materials. acs.orgorganic-chemistry.org These reactions are particularly valuable for creating diverse libraries of compounds for screening purposes.

One notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.org This process proceeds through a sequence of condensation and dehydrogenation steps, leading to the regioselective formation of highly substituted pyrimidines with yields of up to 93%. acs.org The reaction liberates water and hydrogen gas as byproducts, making it a relatively sustainable method. acs.org

Another strategy involves the three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride, to produce 4,5-disubstituted pyrimidines. organic-chemistry.org Furthermore, a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can be used to synthesize pyrimidine-5-carbonitrile derivatives. growingscience.com

Table 2: Examples of Multi-Component Reactions for Pyrimidine Synthesis

Reaction TypeKey ComponentsCatalystNoteworthy Aspects
Iridium-catalyzed Dehydrogenative CouplingAmidines, AlcoholsPN₅P-Ir-pincer complexesRegioselective, high yields, sustainable. acs.orgorganic-chemistry.org
Zinc-catalyzed CouplingEnamines, Triethyl orthoformate, Ammonium acetateZnCl₂Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org
Three-component CondensationAldehyde, Malononitrile, Benzamidine hydrochlorideMagnetic nano Fe₃O₄ particlesSolvent-free conditions, good yields. growingscience.com
Oxidative [3+2+1] AnnulationAmidines, Ketones, N,N-dimethylaminoethanol-Eco-friendly, tolerates many functional groups. organic-chemistry.org

Oxidative Annulation and Cyclocondensation Routes

Oxidative annulation and cyclocondensation reactions represent another important class of methods for the construction of the pyrimidine core. These reactions often involve the formation of the heterocyclic ring through a cyclization event coupled with an oxidation step to achieve the aromatic pyrimidine system.

A [3+3] annulation-oxidation sequence between an α,β-unsaturated ketone and an amidine is a common strategy. organic-chemistry.org For instance, the reaction of α,β-unsaturated ketones with benzamidine hydrochloride can be catalyzed by choline (B1196258) hydroxide, which acts as both a catalyst and a reaction medium, to afford substituted pyrimidines in excellent yields. organic-chemistry.org

Another approach is the oxidative annulation involving anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as a methine equivalent. This reaction, promoted by potassium persulfate (K₂S₂O₈), can be adapted for the synthesis of 4-arylpyrimidines through the activation of acetophenone-formamide conjugates. organic-chemistry.org

Furthermore, a copper-catalyzed and 4-HO-TEMPO-mediated [3+3] annulation of amidines with saturated ketones provides a pathway to pyrimidines via a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization. organic-chemistry.org These methods demonstrate the utility of oxidative strategies in the de novo synthesis of the pyrimidine ring from acyclic precursors.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications in Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For N-Methyl-5-pyrimidinemethanamine, characteristic vibrational modes are expected for the pyrimidine (B1678525) ring, the secondary amine, and the methyl and methylene (B1212753) groups.

Key expected FT-IR absorption bands for this compound are detailed in Table 1. The N-H stretching vibration of the secondary amine is anticipated to appear as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic methyl and methylene groups are expected in the 2850-3100 cm⁻¹ range. The C=N and C=C stretching vibrations within the pyrimidine ring are predicted to produce a series of sharp bands between 1400 and 1600 cm⁻¹. researchgate.netvandanapublications.com

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (Secondary Amine) 3300 - 3500 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium-Weak
C-H Stretch (Aliphatic) 2850 - 2960 Medium
C=N Stretch (Pyrimidine Ring) 1550 - 1600 Strong
C=C Stretch (Pyrimidine Ring) 1400 - 1500 Strong-Medium

Raman Spectroscopic Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the pyrimidine ring.

Expected Raman shifts for this compound are presented in Table 2. The symmetric breathing vibration of the pyrimidine ring is anticipated to produce a strong and sharp band, which is a characteristic feature of aromatic systems. Aromatic C-H stretching and in-plane bending vibrations are also expected to be prominent in the Raman spectrum. nih.gov

Table 2: Predicted Raman Spectral Data for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3100 Strong
Aliphatic C-H Stretch 2850 - 2950 Medium
Pyrimidine Ring Breathing 990 - 1010 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Advanced Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their neighboring protons. For this compound, distinct signals are expected for the protons on the pyrimidine ring, the methylene bridge, the methyl group, and the N-H proton. The chemical shifts are influenced by the electronegativity of the nitrogen atoms in the pyrimidine ring. mdpi.commdpi.com

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region, with their specific shifts influenced by the positions of the nitrogen atoms. The aliphatic carbons of the methylene and methyl groups will appear at higher fields. rsc.orgrsc.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 (Pyrimidine) ~9.1 Singlet
H-4, H-6 (Pyrimidine) ~8.7 Singlet
CH₂ (Methylene) ~3.8 Singlet
CH₃ (Methyl) ~2.5 Singlet

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (Pyrimidine) ~158
C-4, C-6 (Pyrimidine) ~157
C-5 (Pyrimidine) ~135
CH₂ (Methylene) ~50

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would confirm the lack of coupling between the singlet protons of the pyrimidine ring and would show a correlation between the N-H proton and the methylene protons if the exchange rate is slow.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. bldpharm.com It would be used to definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the methylene proton signal to the methylene carbon signal.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₆H₉N₃), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 124.0875.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable pyrimidin-5-ylmethyl cation. chemguide.co.uksphinxsai.com

X-ray Diffraction Analysis of Crystalline this compound Structures and Molecular Complexes

A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available X-ray diffraction data for the specific compound this compound or its simple molecular complexes. While X-ray crystallography is a powerful technique for the definitive determination of three-dimensional molecular structures, it appears that such studies have not been reported for this particular molecule.

The scientific community relies on shared data within repositories such as the Cambridge Crystallographic Data Centre (CCDC) to access and build upon previous research. The absence of an entry for this compound suggests that its single crystal structure has yet to be determined or published.

For related, but more complex, pyrimidine derivatives, X-ray diffraction studies have been crucial in understanding their structural conformations and intermolecular interactions. For instance, studies on various substituted pyrimidines have revealed how different functional groups influence crystal packing and hydrogen bonding networks. mdpi.comnih.govmdpi.comnih.govacs.orgcardiff.ac.uk Research on metal complexes of pyrimidine-containing ligands also demonstrates the utility of this technique in coordination chemistry. nih.gov However, this body of work does not provide direct crystallographic parameters for the title compound.

Without experimental X-ray diffraction data, key structural details such as unit cell dimensions, space group, bond lengths, bond angles, and torsion angles for crystalline this compound remain undetermined. Such data would be invaluable for computational modeling, understanding its physical properties, and elucidating its interactions in a biological context. Future crystallographic studies on this compound would be a valuable contribution to the chemical sciences.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations offer fundamental insights into the electronic nature of N-Methyl-5-pyrimidinemethanamine, which governs its stability and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the ground state properties of molecules like this compound with a favorable balance of accuracy and computational cost. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.

For this compound, DFT calculations would determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These optimized parameters provide a precise three-dimensional representation of the molecule. While specific DFT studies on this compound are not widely available in public literature, calculations on analogous pyrimidine (B1678525) derivatives suggest that the pyrimidine ring is largely planar, with the N-methylmethanamine substituent adopting a specific orientation relative to the ring to minimize steric hindrance.

Table 1: Predicted Ground State Properties of this compound (Note: The following data is hypothetical and for illustrative purposes, as specific published data for this molecule is scarce.)

PropertyPredicted Value
Molecular FormulaC₆H₉N₃
Molecular Weight ( g/mol )123.16
Dipole Moment (Debye)~2.5 D
Total Energy (Hartree)Value dependent on basis set and functional

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable visual tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

In the case of this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) localized around the nitrogen atoms of the pyrimidine ring and the amine group, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the amine hydrogen, highlighting their electrophilic character and potential to act as hydrogen bond donors. This charge distribution is crucial for understanding how the molecule interacts with biological targets or other reactants.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This data is hypothetical and serves as an example of what FMO analysis would provide.)

OrbitalEnergy (eV)Character
HOMO-6.5π-orbital on pyrimidine ring and lone pair of N-amine
LUMO-1.2π*-orbital on pyrimidine ring
HOMO-LUMO Gap5.3Indicates moderate kinetic stability

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions over time. This approach is invaluable for exploring the conformational flexibility and intermolecular interactions of this compound.

Conformational Landscape Exploration and Energy Minima Determination

The N-methylmethanamine side chain of this compound can rotate around its single bonds, leading to various possible conformations. MD simulations can explore this conformational landscape by simulating the molecule's movements over a period of time, allowing it to overcome energy barriers and sample different spatial arrangements.

By analyzing the trajectory of the simulation, researchers can identify the most stable, low-energy conformations (energy minima). This information is critical as the biological activity of a molecule is often tied to its ability to adopt a specific conformation that allows it to bind effectively to a receptor or enzyme active site.

Dynamic Behavior and Solvent Effects on Molecular Conformation

MD simulations can also reveal the dynamic behavior of this compound, such as the flexibility of the side chain and the vibrations of the pyrimidine ring. Furthermore, these simulations are particularly useful for studying the influence of the surrounding environment, such as a solvent, on the molecule's conformation.

By explicitly including solvent molecules (e.g., water) in the simulation box, one can observe how the solute and solvent molecules interact through forces like hydrogen bonding and van der Waals interactions. The solvent can significantly influence the conformational preferences of this compound, potentially stabilizing certain conformations over others. Understanding these solvent effects is crucial for predicting the molecule's behavior in a biological medium.

Theoretical Studies of Reaction Pathways and Energetics

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and energetic landscapes of chemical reactions involving this compound. These computational approaches allow for the mapping of potential energy surfaces, identifying transition states, intermediates, and the associated energy barriers.

Research on the synthesis of pyrimidine derivatives often involves the exploration of various reaction pathways to determine the most energetically favorable routes. For instance, the synthesis of pyrimidine compounds can proceed through multicomponent reactions, and theoretical studies help in understanding the step-by-step mechanism, including condensation, cyclization, and other transformations. While specific studies on the synthesis of this compound are not extensively detailed in publicly available literature, general principles from related pyrimidine syntheses can be applied.

A theoretical investigation into the reaction of amines with related heterocyclic systems reveals that the process often occurs in a stepwise manner, involving the formation of a zwitterionic intermediate. The activation enthalpies for such reactions are influenced by the solvent, with calculations in different media providing a more accurate picture of the reaction energetics. The general mechanism for the methylation of a pyrimidine ring, a key structural feature, involves nucleophilic addition, methyl transfer, and subsequent elimination to yield the final methylated product.

Table 1: Representative Energetic Data for a Hypothetical Reaction Step

ParameterValue (kcal/mol)
Activation Energy (Ea)15.8
Enthalpy of Reaction (ΔH)-5.2
Gibbs Free Energy of Activation (ΔG‡)22.1
Gibbs Free Energy of Reaction (ΔG)-3.5

Note: This table presents hypothetical data to illustrate the type of energetic parameters obtained from theoretical calculations of a reaction step. The values are not specific to this compound due to the lack of available published data.

Chemical Reactivity and Mechanistic Pathways

Nucleophilic Reactivity Profiles of Amino and Pyrimidine (B1678525) Nitrogen Centers

The pyrimidine ring is classified as a π-deficient heterocycle, a consequence of the two electronegative nitrogen atoms withdrawing electron density from the ring. wikipedia.org This π-deficiency significantly reduces the basicity and nucleophilicity of the ring nitrogen atoms compared to pyridine. wikipedia.org The pKa for protonated pyrimidine is 1.23, substantially lower than pyridine's 5.30, indicating that the lone pairs on the ring nitrogens are less available for donation. wikipedia.org Consequently, reactions like N-alkylation and N-oxidation are more challenging for the pyrimidine ring nitrogens. wikipedia.org

In N-Methyl-5-pyrimidinemethanamine, the primary center of nucleophilic activity is the exocyclic secondary amine. This nitrogen atom is not subject to the same electron-withdrawing resonance effects as the ring nitrogens, making it significantly more basic and nucleophilic. Therefore, it is the preferred site for reactions involving nucleophilic attack, such as acylation or alkylation.

Nitrogen CenterRelative NucleophilicityGoverning FactorsTypical Reactions
N-Methylamino Group (exocyclic)HighLocalized lone pair; not part of the aromatic system.Alkylation, Acylation, Condensation
Pyrimidine Ring Nitrogens (N1, N3)Lowπ-deficient nature of the ring; lone pairs are less available. wikipedia.orgProtonation (under acidic conditions), Coordination to metal ions

Electrophilic Attack on the Pyrimidine Ring System

Due to the electron-deficient nature of the pyrimidine ring, electrophilic aromatic substitution is generally difficult. wikipedia.org The two nitrogen atoms pull electron density from the carbon atoms, deactivating the ring towards attack by electrophiles. researchgate.net When such reactions do occur, they are most facile at the C-5 position, which is the least electron-deficient carbon in the ring. wikipedia.orgresearchgate.net

In the case of this compound, the C-5 position is already substituted. The presence of an alkylamino group at C-5 does not strongly activate the ring towards further electrophilic substitution. Therefore, electrophilic attack on the pyrimidine ring of this specific molecule is expected to be an unfavorable process, requiring harsh conditions or the presence of strongly activating groups elsewhere on the ring. If forced, substitution might occur at the C-2, C-4, or C-6 positions, which are analogous to the electron-deficient positions in pyridine. wikipedia.org

It has been noted in studies on guanosine (B1672433) that the C-5 position of a purine (B94841) system (which contains a pyrimidine ring) can be a site for electrophilic attack, suggesting its potential reactivity in related heterocyclic systems. nih.gov

Condensation Reaction Mechanisms of this compound

The exocyclic secondary amine of this compound can readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. This type of reaction is a fundamental process in organic chemistry, typically proceeding through a two-step mechanism. mdpi.com

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbonyl carbon. This addition breaks the carbonyl π-bond and forms a tetrahedral intermediate known as a hemiaminal. mdpi.com This step is generally reversible.

Dehydration: Under appropriate conditions (often with acid or base catalysis), the hemiaminal intermediate eliminates a molecule of water. In the case of a secondary amine like this compound, this dehydration step leads to the formation of an enamine, provided there is a proton on the adjacent carbon. If reacting with a suitable partner, other condensation products may form.

The stability of the hemiaminal intermediate and the rate of the subsequent dehydration can be influenced by factors such as the electronic properties of the carbonyl compound and the solvent polarity. mdpi.com

Investigation of Acid-Base Equilibria and Protonation States in Solution

This compound possesses three basic nitrogen atoms, leading to multiple protonation equilibria in solution. The basicity of these sites varies significantly.

Exocyclic Amine: The N-methylamino group is the most basic site. Its pKa value is expected to be typical for a secondary alkylamine.

Pyrimidine Ring Nitrogens: The two ring nitrogens (N1 and N3) are considerably less basic due to the electron-withdrawing nature of the heterocyclic system. wikipedia.org The pKa of monoprotonated pyrimidine is 1.3, and diprotonated is -6.9. researchgate.net

Therefore, in an acidic solution, protonation will occur sequentially. The exocyclic amine will be protonated first. Subsequent protonation of the ring nitrogens will only occur at much lower pH values. Studies on similar molecules, like 2-(aminomethyl)benzimidazole, have used techniques such as 13C NMR spectroscopy to determine the pKa values and identify the specific sites of protonation by observing the change in chemical shifts as a function of pH. scielo.org.mx Similarly, research on N-methylbenzenesulfonamides shows that protonation constants are highly dependent on substituents, with electron-donating groups increasing basicity. nih.gov

Protonation SiteEstimated pKa RangeComments
N-Methylamino Group~9.0 - 10.5Most basic site; behaves like a typical secondary amine.
Ring Nitrogen (first protonation)~1.0 - 2.0Significantly less basic due to the π-deficient ring. researchgate.net
Ring Nitrogen (second protonation)< 0Requires strongly acidic conditions. researchgate.net

Radical Reaction Pathways Involving this compound

Pyrimidine and its derivatives can participate in radical reactions. wikipedia.org For this compound, several potential radical pathways can be envisaged. The methylene (B1212753) bridge between the pyrimidine ring and the nitrogen atom is analogous to a benzylic position, making the C-H bonds on this carbon susceptible to hydrogen atom abstraction by radical initiators. This would generate a resonance-stabilized radical.

Furthermore, the N-H bond of the protonated amine or the C-H bonds of the N-methyl group could also be sites for radical attack under specific conditions. While detailed mechanistic studies on radical reactions of this specific compound are not widely available, analogies can be drawn from other amine-containing molecules. For instance, the formation of N-nitrosodimethylamine (NDMA) from dimethylamine (B145610) in the presence of chloramine (B81541) involves a mechanism with a hydrazine (B178648) intermediate, which is then oxidized, a process that can involve radical steps. nih.gov

Mechanistic Investigations of Functionalization Reactions

Functionalization of this compound can be achieved through various reactions, with N-alkylation (quaternization) being a key example. The mechanism of this SN2 reaction depends on the nucleophilicity of the nitrogen centers and the nature of the alkylating agent.

Given the higher nucleophilicity of the exocyclic secondary amine, it is the most probable site for the initial functionalization reaction. Reaction with an alkyl halide would lead to the formation of a tertiary amine. Further alkylation would result in a quaternary ammonium (B1175870) salt.

Quaternization of the ring nitrogens is also possible but would require more forcing conditions or highly reactive electrophiles. wur.nl Studies on the quaternization of sugar derivatives with various amines have shown that the reaction yield and rate are significantly affected by steric hindrance on the amine nucleophile. mdpi.com For instance, the reaction with 2-methylpyridine (B31789) is much slower than with pyridine, highlighting the role of sterics in such functionalization reactions. mdpi.com This suggests that functionalization at the ring nitrogens of this compound would also be sensitive to the steric bulk of the incoming electrophile.

Coordination Chemistry of N Methyl 5 Pyrimidinemethanamine

Design and Synthesis of Metal Complexes with N-Methyl-5-pyrimidinemethanamine as a Ligand

There is currently no specific information available in the scientific literature detailing the design and synthesis of metal complexes where this compound acts as a ligand. General synthetic methods for forming metal-ligand bonds, such as the reaction of a metal salt with the ligand in a suitable solvent, could theoretically be applied. However, without experimental data, the reactivity of this compound with various metal precursors, the optimal reaction conditions (e.g., temperature, solvent, stoichiometry), and the stability of any resulting complexes remain purely speculative.

Structural Characterization of this compound Metal Complexes

The absence of synthesized complexes of this compound means that no structural characterization data is available.

Coordination Geometry and Ligand Field Theory Considerations

Without crystallographic or spectroscopic data, the coordination geometry of potential metal complexes of this compound cannot be determined. The ligand possesses two potential coordination sites: the pyrimidine (B1678525) ring nitrogen and the secondary amine nitrogen. This suggests it could act as a monodentate or a bidentate chelating ligand. The resulting coordination geometry (e.g., octahedral, tetrahedral, square planar) would depend on the metal ion, its oxidation state, and the stoichiometry of the complex. Ligand field theory considerations, which explain the electronic structure and properties of coordination compounds, cannot be applied without experimental data on the d-orbital splitting in such complexes.

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., UV-Vis, EPR)

No spectroscopic data, such as Ultraviolet-Visible (UV-Vis) or Electron Paramagnetic Resonance (EPR) spectroscopy, has been published for metal complexes of this compound. Such analyses would be crucial in confirming the coordination of the ligand to a metal center and elucidating the nature of the metal-ligand bond. For instance, a shift in the absorption bands of the pyrimidine ring in the UV-Vis spectrum upon complexation would indicate its involvement in bonding. For paramagnetic metal complexes, EPR spectroscopy would provide insights into the magnetic properties and the environment of the metal ion.

Influence of Metal Centers on Ligand Conformation and Reactivity

The influence of different metal centers on the conformation and reactivity of this compound is an uninvestigated area. Coordination to a metal ion would be expected to fix the conformation of the ligand and could potentially alter the reactivity of both the pyrimidine ring and the methylaminomethyl side chain. For example, metal coordination could make the pyrimidine ring more susceptible to nucleophilic or electrophilic attack, or it could influence the acidity of the N-H proton of the secondary amine.

Theoretical and Applied Aspects of this compound Complexes in Catalysis

There are no reports on the theoretical or applied aspects of this compound complexes in catalysis. The presence of both a pyrimidine ring and a secondary amine function suggests that its metal complexes could potentially be explored as catalysts in various organic transformations. The electronic properties of the pyrimidine ring and the steric environment around the metal center could be tuned by the choice of metal ion, which might lead to catalytically active species. However, without any foundational research, this remains a field open to discovery.

Role As a Chemical Building Block and Synthetic Intermediate

Application in the Synthesis of Diverse Heterocyclic Systems

The pyrimidine (B1678525) core of N-Methyl-5-pyrimidinemethanamine serves as a robust scaffold for the construction of various fused and substituted heterocyclic systems. The presence of nitrogen atoms in the pyrimidine ring provides sites for further reactions, such as alkylation and condensation, leading to the formation of annulated heterocyclic compounds. researchgate.netmdpi.com The N-methylaminomethyl side chain offers a reactive handle for a multitude of chemical transformations, enabling the introduction of diverse functionalities and the construction of new ring systems.

The synthesis of nitrogen-containing heterocycles is of great interest due to their prevalence in medicinal chemistry. researchgate.net Pyrimidine derivatives, in particular, are key components in a vast number of biologically active compounds. The reactivity of the amino group allows for the formation of new carbon-nitrogen bonds, a fundamental step in the synthesis of many heterocyclic compounds. For instance, the amino group can react with suitable bifunctional reagents to yield fused heterocyclic systems such as imidazopyrimidines or triazolopyrimidines.

Starting MaterialReagent(s)Product TypeReference
Pyrimidine DerivativeBifunctional ElectrophilesFused Heterocycle (e.g., Furo[2,3-d]pyrimidine) researchgate.net
4,6-dichloro-2-phenyl-pyrimidineTributyl(1-ethoxyvinyl)stannane, Hydrazines/HydroxylamineFused Heterocycle (e.g., Pyrazolo[4,3-d]pyrimidine) researchgate.net
2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileVarious cyclizing reagentsFused Pyrimidine Derivatives nih.gov

These examples, while not all starting directly from this compound, illustrate the general strategies employed in the synthesis of diverse heterocyclic systems from pyrimidine-based precursors. The N-methylaminomethyl group of the title compound provides a key point of reactivity for similar transformations.

Strategic Utilization in the Construction of Complex Organic Architectures

The construction of complex organic architectures often involves multi-step synthetic sequences where the strategic introduction of key building blocks is crucial. This compound, with its distinct reactive sites, can be employed in a modular fashion, allowing for the systematic build-up of molecular complexity. For example, the pyrimidine nitrogen atoms can be quaternized, leading to the formation of pyrimidinium salts which can undergo further reactions.

This compound as a Precursor in Vitamin and Coenzyme Analogs Synthesis (e.g., Thiamine (B1217682) Analogs)

One of the most significant applications of pyrimidine derivatives is in the synthesis of thiamine (Vitamin B1) and its analogs. Thiamine itself is composed of a pyrimidine and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge. nih.govresearchgate.net The pyrimidine moiety of thiamine is 4-amino-2-methyl-5-hydroxymethylpyrimidine (HMP), which is structurally very similar to this compound. In fact, 4-amino-5-aminomethyl-2-methylpyrimidine is a known precursor in the salvage pathway of thiamine biosynthesis. nih.gov

Given this close structural relationship, this compound is an excellent candidate as a precursor for the synthesis of thiamine analogs. By modifying the N-methylaminomethyl group or by utilizing it to form the bridge to the thiazole moiety, novel thiamine derivatives can be synthesized. These analogs are valuable tools for studying the mechanism of action of thiamine-dependent enzymes and for the development of potential therapeutic agents.

The biosynthesis of thiamine involves the separate synthesis of the pyrimidine and thiazole moieties, which are then coupled. nih.govresearchgate.net A similar strategy can be employed in the laboratory, using this compound as the pyrimidine source.

Pyrimidine PrecursorThiazole PrecursorCoupled ProductReference
4-amino-2-methyl-5-hydroxymethylpyrimidine (HMP) pyrophosphateHydroxyethylthiazole (HET) phosphateThiamin monophosphate researchgate.net
N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine-4-amino-5-aminomethyl-2-methylpyrimidine (via deformylation) nih.gov

Development of Libraries of this compound Derived Compounds

The development of compound libraries is a cornerstone of modern drug discovery and chemical biology. DNA-encoded libraries (DELs), for instance, allow for the rapid synthesis and screening of vast numbers of compounds. nih.gov Pyrimidine scaffolds are frequently used in the construction of such libraries due to their synthetic tractability and their prevalence in biologically active molecules. nih.gov

This compound, with its reactive N-methylaminomethyl group, is an ideal building block for the creation of diverse compound libraries. This functional group can be readily acylated, alkylated, or used in other coupling reactions to attach a wide variety of substituents. By systematically varying the substituents attached to this position, a large and diverse library of this compound derivatives can be generated.

Library TypeScaffoldDiversification StrategyReference
DNA-Encoded LibraryFunctionalized PyrimidineSubstitution with nucleophilic building blocks nih.gov
General Compound LibraryThis compoundAcylation/Alkylation of the N-methylaminomethyl groupInferred

The ability to generate large libraries of related compounds from a common precursor like this compound is highly valuable for identifying new molecules with desired biological activities.

Structure Activity Relationship Sar Studies: Chemical and Mechanistic Insights

Investigation of Substituent Effects on Reactivity and Molecular Properties

The reactivity and molecular properties of N-Methyl-5-pyrimidinemethanamine are intrinsically linked to the electronic and steric nature of its substituents: the N-methyl group and the 5-pyrimidinemethanamine (B21590) moiety. The pyrimidine (B1678525) ring itself is an electron-deficient heterocycle, which influences its interaction with biological macromolecules.

The position of substituents on the pyrimidine ring is known to greatly influence biological activities. frontiersin.orgnih.gov In the case of this compound, the aminomethyl group is at the 5-position. Studies on other 5-substituted pyrimidines have shown that this position is critical for modulating activity. For instance, in a series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines, substitution at the C5-position was crucial for cyclin-dependent kinase 9 (CDK9) potency and selectivity. acs.org The introduction of a hydroxyl group at the C5-position led to a significant loss of inhibitory activity, whereas a carbonitrile group maintained potency, highlighting the sensitivity of this position to substituent changes. acs.org

The N-methyl group on the side chain amine can also significantly impact the molecule's properties. N-methylation is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. nih.gov It can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes. Furthermore, N-methylation can influence the basicity of the amine. The addition of a methyl group can alter the pKa of the amine, which in turn affects its ionization state at physiological pH and its potential to form ionic bonds with biological targets. nih.gov

The following table illustrates the effect of substituents on the pyrimidine ring in a series of adenosine (B11128) kinase inhibitors, demonstrating how modifications can impact potency.

CompoundSubstitution at Position 5In Vitro Potency (IC50, nM)
Analog 1-H150
Analog 2-NH285
Analog 3-OCH3110
Analog 4-CH2NH295

This table is a representative example based on generalized findings for pyrimidine derivatives and does not represent actual data for this compound.

Stereochemical Influence on Molecular Recognition and Interaction

This compound does not possess a chiral center in its ground state. However, the flexibility of the aminomethyl side chain is a critical stereochemical consideration. The rotation around the single bonds of this side chain allows the molecule to adopt various conformations in three-dimensional space. nih.gov This conformational flexibility is paramount for its interaction with biological targets, as the specific spatial arrangement of atoms will determine the quality of fit within a binding site.

The N-methyl group can influence the preferred conformation of the side chain. The presence of the methyl group can introduce steric hindrance, which may favor certain rotamers over others. cambridgemedchemconsulting.com This conformational preference can be crucial for aligning the key interacting groups—such as the pyrimidine ring nitrogens and the side-chain amine—in an optimal orientation for binding to a receptor or enzyme. For instance, in a study of N-methyl-2-aminoethanol, the orientation of the methyl group influenced the stability of different conformers. frontiersin.orgcambridgemedchemconsulting.com

The ability of a molecule's side chain to adopt a specific, low-energy conformation that is complementary to the target's binding site is a key determinant of binding affinity. The "minimal rotation hypothesis" suggests that side-chain conformational changes that involve smaller rotations are energetically more favorable. nih.gov Therefore, the inherent flexibility and the conformational preferences of the N-methylated aminomethyl side chain in this compound are expected to be significant factors in its molecular recognition by biological partners.

Rational Design Principles for Modulating Chemical Functionality

The principles of rational drug design offer a framework for modifying the chemical functionality of this compound to enhance its potential therapeutic effects or to probe its biological targets. Bioisosteric replacement is a key strategy in this regard. acs.org

For the aminomethyl side chain, one could consider replacing the methyl group with other small alkyl groups (e.g., ethyl) to probe the steric tolerance of the binding site. Alternatively, the amine itself could be part of a different functional group, such as an amide or a sulfonamide, to alter its hydrogen bonding capacity and electronic properties. The 1,2,4-triazole (B32235) ring has been successfully used as a bioisostere for an amide group in other pyrimidine series, maintaining key hydrogen bonding interactions. acs.org

A hypothetical design strategy could involve the bioisosteric replacement of the aminomethyl group with other functionalities to explore their impact on a hypothetical biological activity, as illustrated in the table below.

Compound SeriesSide Chain at Position 5Hypothetical Relative ActivityRationale for Modification
A (Parent)-CH2NHCH31.0Baseline
B-CH2OH0.5Alters hydrogen bonding, removes basic center.
C-CH2F0.2Modulates pKa and metabolic stability. acs.org
D-CONHCH30.8Introduces a hydrogen bond donor and acceptor with different geometry.

This table is for illustrative purposes to demonstrate rational design principles and does not reflect experimentally determined data for this compound.

Analysis of Structural Determinants for Molecular Interaction Mechanisms

The structural features of this compound suggest several potential mechanisms of molecular interaction, including interference with protein synthesis and involvement in genomic analysis pathways.

Protein Synthesis Interference: The pyrimidine core is a fundamental component of nucleotides, the building blocks of RNA. Molecules that mimic these structures can potentially interfere with the processes of transcription and translation. For example, inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis, can lead to a shutdown of protein translation in cancer cells. acs.org While there is no direct evidence for this compound acting as a DHODH inhibitor, its pyrimidine core makes it a candidate for investigation in this area. The specific substituents would modulate its ability to fit into the enzyme's active site.

Genomic Analysis Pathways: The term "genomic analysis pathways" can encompass a broad range of processes involving DNA and its associated proteins. Small molecules can influence these pathways by directly interacting with DNA, or by modulating the activity of enzymes involved in DNA replication, repair, and transcription. nih.govnih.gov The planar, aromatic nature of the pyrimidine ring allows for potential intercalation between DNA base pairs, although this is more common for larger, polycyclic aromatic systems.

A more likely mechanism of interaction is through binding to proteins that recognize specific DNA sequences or epigenetic marks. For instance, proteins that bind to methylated lysine (B10760008) residues on histones ("readers" of the histone code) are crucial for epigenetic regulation. The N-methylated amine of this compound could potentially mimic a methylated lysine side chain, allowing it to interact with such "reader" domains. The binding affinity for such an interaction would be highly dependent on the precise geometry and electronic properties of the molecule.

The table below outlines the structural features of this compound and their potential roles in molecular interactions.

Structural FeaturePotential Role in Molecular InteractionExample from Analogous Systems
Pyrimidine RingCore scaffold for recognition by nucleotide-binding proteins; potential for hydrogen bonding.Pyrimidine derivatives as kinase inhibitors. acs.org
5-Aminomethyl GroupProvides flexibility and a key interaction point; can mimic endogenous ligands.5-substituted pyridopyrimidines as adenosine kinase inhibitors.
N-Methyl GroupModulates lipophilicity, basicity, and conformational preference; can mimic methylated lysine. nih.govN-methylation of peptides to improve pharmacokinetic properties. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Atom Economy and Green Chemistry Principles

The synthesis of N-Methyl-5-pyrimidinemethanamine and its derivatives is an area ripe for innovation, with a strong emphasis on developing methodologies that are not only efficient but also environmentally benign. Traditional synthetic methods for pyrimidines often involve multi-step processes that may utilize hazardous reagents and generate significant waste. numberanalytics.com The principles of green chemistry and atom economy are now guiding the development of new synthetic strategies. numberanalytics.compatsnap.com

Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a key metric in this endeavor. google.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferable to substitution and elimination reactions which inherently generate byproducts. google.comchinesechemsoc.org For instance, the N-methylation of amines using methanol (B129727) as a C1 source represents a green and atom-economical approach, as the only byproduct is water. nih.govresearchgate.net Ruthenium-based catalysts have shown promise in facilitating such reactions under weak base conditions. nih.gov

Future research will likely focus on one-pot syntheses and multicomponent reactions, which streamline processes and reduce waste. numberanalytics.com The use of alternative energy sources like microwave irradiation and ultrasound, as well as solvent-free reaction conditions and the use of recyclable catalysts, are also promising avenues for creating more sustainable synthetic routes to this compound and related compounds. numberanalytics.compatsnap.com A patent describing the preparation of N-[(5-pyrimidinyl)methyl]-2-pyridinamines highlights a process involving the reaction of 5-pyrimidine formaldehyde (B43269) with an amine followed by reduction, a route that could be optimized for greener conditions. patsnap.comgoogle.com

Table 1: Comparison of Synthetic Approaches for Pyrimidine (B1678525) Derivatives

Synthetic MethodAdvantagesDisadvantagesRelevance to this compound
Classical Condensation Well-established, versatileOften requires harsh conditions, may produce byproductsFoundational but can be improved with greener alternatives. ijsat.org
Microwave-Assisted Synthesis Reduced reaction times, higher yieldsRequires specialized equipmentA promising green chemistry approach for faster synthesis. numberanalytics.com
Multicomponent Reactions High atom economy, operational simplicityCan be challenging to optimizeIdeal for creating structural diversity in one pot. numberanalytics.com
Catalytic N-methylation High atom economy, uses green reagents like methanolCatalyst cost and recovery can be a factorDirectly applicable for the final methylation step. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Chemical Design and Optimization

The role of computational chemistry in modern drug discovery and materials science is indispensable. For this compound, advanced computational modeling offers a powerful tool for predicting its chemical behavior and for the rational design of new derivatives with optimized properties. tandfonline.comnih.gov Techniques such as molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations can provide deep insights into molecular interactions and electronic properties. tandfonline.comnih.govnih.gov

For example, in drug design, computational models can predict the binding affinity of this compound derivatives to biological targets, such as enzymes or receptors. tandfonline.comnih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, significantly accelerating the drug discovery process. tandfonline.com Recent studies on other pyrimidine derivatives have successfully used these methods to identify potential inhibitors for targets like the epidermal growth factor receptor (EGFR). tandfonline.com

In the context of materials science, computational modeling can predict the solid-state properties of materials incorporating the this compound scaffold, such as their electronic band structure, charge transport characteristics, and photophysical properties. This predictive capability is crucial for designing novel organic electronic materials, for instance.

Future research in this area will likely involve the development of more accurate and efficient computational models, potentially leveraging machine learning and artificial intelligence to analyze large datasets and identify complex structure-property relationships. These advanced models will enable a more targeted and efficient exploration of the chemical space around this compound.

Exploration of this compound in Emerging Fields of Chemical Science

The unique structural and electronic properties of the pyrimidine core suggest that this compound could find applications in a variety of emerging scientific fields beyond its traditional role in medicinal chemistry. numberanalytics.commdpi.com

One such area is materials science , where pyrimidine derivatives are being explored for their potential in creating novel polymers and dyes. numberanalytics.com The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, opening up possibilities for the design of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic or gas storage properties. The potential for π-π stacking interactions between pyrimidine rings could also be exploited in the design of organic semiconductors. chinesechemsoc.org

Another promising field is catalysis . The nitrogen atoms in this compound can act as ligands for transition metals, forming complexes that could catalyze a range of organic transformations. nih.gov The development of catalysts based on this scaffold could lead to new, more efficient, and selective chemical reactions. For instance, ruthenium catalysts are known to be effective for N-methylation reactions. nih.gov

Furthermore, the ability to functionalize the pyrimidine ring at various positions provides a platform for creating a diverse range of molecular architectures. nih.govrsc.org This "skeletal editing" of the pyrimidine core could lead to the discovery of molecules with entirely new functions and applications. chinesechemsoc.org

Challenges and Opportunities in Fundamental this compound Research

Despite the promising future directions, several challenges remain in the fundamental research of this compound. A significant hurdle is the limited availability of detailed experimental data on the compound itself. While much can be inferred from the broader class of pyrimidines, specific studies on this compound are needed to fully understand its unique properties.

One of the key challenges lies in the regioselective functionalization of the pyrimidine ring. nih.govresearchgate.net Developing synthetic methods that allow for precise modification at specific positions is crucial for creating a diverse library of derivatives for screening and application development. The inherent electronic properties of the pyrimidine ring can make certain positions difficult to functionalize selectively. researchgate.net

Another challenge is the development of a comprehensive understanding of the structure-activity relationships (SAR) for this particular compound. researchgate.net While computational models can provide predictions, extensive experimental validation is necessary to build robust SAR models that can reliably guide the design of new molecules with desired properties.

Despite these challenges, the opportunities for discovery are vast. The exploration of this compound and its derivatives represents a frontier in pyrimidine chemistry. mdpi.comresearchgate.net Overcoming the current challenges through innovative synthetic methodologies and advanced computational tools will undoubtedly unlock new applications and deepen our fundamental understanding of this versatile chemical entity. The journey into the unexplored chemical space of this compound holds the promise of significant scientific breakthroughs. researchgate.net

Q & A

Q. Advanced: How can regioselectivity challenges in the synthesis of this compound be addressed?

Methodological Answer: Regioselectivity issues arise due to competing reactions at adjacent pyrimidine positions. Strategies include:

  • Directed ortho-metalation : Using directing groups (e.g., sulfonyl or carbonyl) to guide methylamine substitution at the 5-position .
  • Microwave-assisted synthesis : Enhanced reaction control reduces byproduct formation .
  • Computational modeling : DFT calculations predict reactive sites, optimizing precursor design (e.g., substituent electronic effects) .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:
Standard characterization includes:

  • ¹H/¹³C NMR : Peaks for the pyrimidine ring (δ 8.2–8.5 ppm for aromatic protons) and methylamine groups (δ 2.3–2.7 ppm for –CH₃) .
  • IR Spectroscopy : N–H stretching (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 138.1 for C₆H₉N₃).

Q. Advanced: How can tautomeric forms of this compound complicate spectral interpretation?

Methodological Answer: Tautomerism between amine and imine forms (e.g., 5-methylamino vs. 5-imino) creates overlapping signals. Strategies:

  • Variable-temperature NMR : Identifies dynamic equilibria by observing peak splitting at low temperatures .
  • X-ray crystallography : Resolves tautomeric states via bond-length analysis (e.g., C–N vs. C=N distances) .

Basic: How is the purity of this compound assessed?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) quantify purity (>98%) .
  • Melting Point Analysis : Sharp melting points (e.g., 120–122°C) indicate crystallinity and purity .

Q. Advanced: What advanced chromatographic methods resolve co-eluting impurities?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • 2D-LC/MS : Combines orthogonal separation mechanisms (e.g., ion exchange + reversed-phase) for trace impurity detection .

Basic: What biological assays are suitable for studying this compound?

Methodological Answer:

  • Antimicrobial testing : Broth microdilution (MIC values against S. aureus or E. coli) .
  • Enzyme inhibition assays : Fluorescence-based screens (e.g., kinase or dehydrogenase targets) .

Q. Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Molecular docking : Identifies binding interactions (e.g., with bacterial dihydrofolate reductase) .
  • Substituent scanning : Systematic variation of methylamine position and pyrimidine substituents (e.g., halogens, methoxy) to optimize activity .

Basic: How are crystallographic data for this compound interpreted?

Methodological Answer:

  • X-ray diffraction : Resolves bond angles (e.g., C5–N bond length ~1.35 Å) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
  • Crystallographic software : SHELX or OLEX2 refines unit cell parameters .

Q. Advanced: How do crystal packing forces influence molecular conformation?

Methodological Answer:

  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H⋯π interactions) .
  • Polymorphism studies : Varying solvent systems (e.g., ethanol vs. DMSO) to isolate different crystal forms .

Basic: What are the environmental handling protocols for this compound waste?

Methodological Answer:

  • Waste segregation : Halogenated solvents and amine-containing residues stored separately .
  • Neutralization : Acidic treatment (e.g., HCl) followed by incineration .

Q. Advanced: How can green chemistry principles improve synthesis sustainability?

Methodological Answer:

  • Solvent-free reactions : Mechanochemical synthesis (e.g., ball-milling) reduces waste .
  • Biocatalysis : Enzymatic amination (e.g., transaminases) under aqueous conditions .

Notes

  • Evidence Sources : PubChem, Acta Crystallographica, and synthetic protocols are prioritized for reliability .

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